molecular formula C10H13NO2S B613119 H-D-Cys(Bzl)-OH CAS No. 23032-53-3

H-D-Cys(Bzl)-OH

Cat. No.: B613119
CAS No.: 23032-53-3
M. Wt: 211,29 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-amino-3-(benzylthio)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a benzylthio group attached to the central carbon atom

Biochemical Analysis

Biochemical Properties

S-benzyl-D-cysteine plays a significant role in biochemical reactions. It is involved in the synthesis of glycyrrhizic acid conjugates, which have shown potent antiviral activity . The compound interacts with various enzymes and proteins during these reactions .

Cellular Effects

The effects of S-benzyl-D-cysteine on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, S-benzyl-D-cysteine exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of S-benzyl-D-cysteine can change in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of S-benzyl-D-cysteine can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

S-benzyl-D-cysteine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, S-benzyl-D-cysteine is transported and distributed through various mechanisms. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of S-benzyl-D-cysteine can affect its activity or function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-3-(benzylthio)propanoic acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a suitable benzylthio compound with an amino acid derivative. For example, the reaction of benzylthiol with an amino acid ester in the presence of a base can yield the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of (S)-2-amino-3-(benzylthio)propanoic acid may involve more efficient and scalable methods. One approach is the use of biocatalysis, where enzymes are employed to catalyze the reaction under mild conditions. This method offers advantages such as high selectivity and reduced environmental impact. Another method involves the use of continuous flow reactors, which allow for better control of reaction parameters and increased production efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-amino-3-(benzylthio)propanoic acid is unique due to the presence of the benzylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and ability to interact with hydrophobic regions of proteins, making it a valuable tool in biochemical research and drug development .

Properties

IUPAC Name

(2S)-2-amino-3-benzylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBAYRBVXCRIHT-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How is S-benzyl-D-cysteine metabolized differently than S-benzyl-L-cysteine in rats and humans?

A: Both research papers focus on the acetylation differences between the optical isomers of S-benzylcysteine. While both D and L forms can be acetylated and found in the urine, the key finding is that D-isomer administration leads to significantly lower yields of acetylated products compared to the L-isomer in both rats and humans [, ]. This observation challenges the Knoop's acetylation theory, which postulates equal acetylation rates for both isomers. The researchers suggest that the lower yields from D-isomer could be due to the destruction of the intermediate keto acid formed during its metabolism [].

Q2: What is the significance of hippuric acid isolation from rat urine after dibenzyl disulfide administration?

A: In the study by [Stekol, 1941], the isolation of hippuric acid from rat urine after feeding them dibenzyl disulfide provides evidence supporting a metabolic pathway where dibenzyl disulfide could be converted to benzyl mercaptan in vivo. This is further significant as it suggests that benzyl mercaptan or dibenzyl disulfide might be formed from S-benzyl-D-cysteine via S-benzyl-thiopyruvic acid []. This finding has implications for understanding the metabolism of sulfur-containing amino acids and their potential roles in biological processes.

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